9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

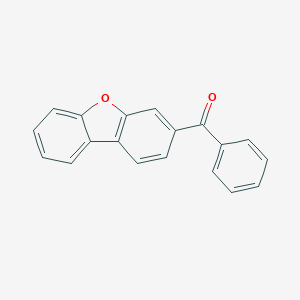

The compound "9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-" is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This derivative is characterized by the addition of a bromine atom and the hydrogenation of the 9,10 positions, which impacts its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene has been explored in the context of creating compounds with potential anticancer and antimalarial activities. A one-pot synthesis method has been developed, which involves the reaction of dimethoxyanthracene with methoxyhydroquinone in the presence of silver oxide and zinc iodide in toluene . Additionally, regioselective bromination has been achieved using N-bromosuccinimide, leading to various brominated derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 9:10-dimethyl-1:2-benzanthracene (DMBA), has been determined through crystallographic studies. These studies have revealed that the molecule is not planar, with significant inclination of the benzene rings relative to the mean plane of the molecule . This non-planarity can influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives with amines has been investigated, showing unusual reactivities that depend on the basicity and steric effects of the amines involved . The structure of the reaction products has been confirmed by single-crystal X-ray analysis, providing insights into the chemical behavior of these compounds . Furthermore, the biradical form of dehydroanthracene, a related structure, has been studied, revealing its ability to abstract hydrogen slowly and undergo a retro-Bergman reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the non-planarity of DMBA affects its electronic properties and potentially its interaction with other molecules . The brominated derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene exhibit different reactivities when exposed to various amines, which could be attributed to differences in electronic density and steric hindrance . The biradical form of dehydroanthracene has been shown to have significantly lower rates of hydrogen abstraction compared to other radicals, which is indicative of its unique reactivity profile .

科学研究应用

Chemical Diversity and Biological Activities

Anthraquinones and their derivatives, including the 9,10-anthracenedione structure, exhibit a wide range of biological activities that have attracted the attention of various industries such as pharmaceuticals, clothing dyeing, and food colorants. The structural diversity of anthraquinones, stemming from their substituents, plays a significant role in their biological effects, which are still under investigation for potential roles in human health. Marine-derived fungi have been recognized as promising sources of novel anthraquinones, highlighting the need for further exploration of their applications in developing therapeutic drugs or daily additives (Fouillaud et al., 2016).

Environmental Impacts of Polycyclic Aromatic Hydrocarbons (PAHs)

Research on oxygenated polycyclic aromatic hydrocarbons (OPAHs), which include structures similar to 9,10(1',2')-Benzenoanthracene derivatives, has shown these compounds to be more toxic than their non-oxygenated counterparts. Their presence in food and the environment poses significant health risks due to their genotoxicity, cytotoxicity, and developmental toxicity. This highlights the importance of understanding the occurrence and potential sources of OPAHs to mitigate related health risks (Ma & Wu, 2022).

Catalytic Applications

The development of halogen-free solutions in flame retardancy has led to interest in compounds such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. These compounds offer potential in creating environmentally friendly flame retardants, showcasing the ongoing research into alternative materials that provide effective protection against fire while minimizing environmental impact (Levchik & Weil, 2006).

Photocatalytic Oxidation for Environmental Remediation

Research into photocatalytic materials has demonstrated their effectiveness in the oxidation of reduced sulfur compounds, including those structurally related to 9,10(1',2')-Benzenoanthracene. These materials offer an innovative approach to treating gaseous pollutants, potentially leading to new methods for air purification and environmental protection (Cantau et al., 2007).

Electrochemical Synthesis of Hydrogen Peroxide

The electrochemical synthesis of hydrogen peroxide presents a green and practical approach that could lessen dependence on traditional, environmentally harmful oxidants. This synthesis method, involving water and oxygen, points towards the future of sustainable chemical processes, where compounds like 9,10(1',2')-Benzenoanthracene derivatives could play a role in developing efficient electrosynthesis systems (Perry et al., 2019).

属性

IUPAC Name |

1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSROKCVTEYMWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165385 |

Source

|

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

CAS RN |

15364-55-3 |

Source

|

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)